Fragment-based combinatorial screening has proven instrumental in identifying potent quinazolinone derivatives with dual-targeting capabilities. This approach systematically assembles pharmacophoric fragments to optimize target affinity and selectivity. In one seminal study, researchers employed a three-round optimization strategy starting from a quinazolin-4(3H)-one core scaffold to develop dual PARP-1/BRD4 inhibitors for breast cancer therapy. The initial screening identified fragments with complementary binding pharmacophores: the quinazolinone core for PARP-1 inhibition and triazolo moieties for BRD4 binding. Through iterative structural modifications, compound ADTL-BPI1901 (19d) emerged with superior dual inhibitory activity (IC₅₀ = 0.42 µM against PARP-1 and 0.38 µM against BRD4). Critical structural enhancements included:
Table 1: Optimization Rounds in Fragment-Based Screening
Optimization Round | Key Structural Modifications | PARP-1 IC₅₀ (µM) | BRD4 IC₅₀ (µM) |
---|---|---|---|
Initial hit | Unsubstituted quinazolinone core | >10 | >10 |
Round 1 | C2-thioether linkage with aryl groups | 5.2 ± 0.3 | 4.8 ± 0.4 |
Round 2 | N3-alkylation with triazolo fragments | 1.3 ± 0.1 | 1.1 ± 0.2 |
Round 3 (19d) | Trifluoromethyl at C6 + thiadiazole at C2 | 0.42 ± 0.05 | 0.38 ± 0.06 |
Molecular modeling confirmed that the optimized compound simultaneously occupies both enzymatic active sites through distinct binding modes: intercalation into the BRD4 acetyl-lysine recognition site and π-stacking in the PARP-1 NAD⁺ binding pocket [2].
The synthesis of 5-(trifluoromethyl)quinazolin-4(3H)-one derivatives predominantly follows multi-step sequences originating from anthranilic acid precursors. Two principal strategies have been developed: classical cyclization and one-pot cascade protocols.
Classical Stepwise Approach (5-6 steps):
Advanced One-Pot Method (T3P®-mediated):
Anthranilic Acid + TFA ↓ T3P® (120°C, 2h) 2-(Trifluoromethyl)quinazolin-4(3H)-one ↓ Amine addition (RT, 12h) 3-Substituted-5-(trifluoromethyl)quinazolin-4(3H)-ones
This cascade protocol achieves 78-85% yields by leveraging propylphosphonic anhydride (T3P®) as a cyclodehydrating agent. The trifluoromethyl group originates directly from trifluoroacetic acid, bypassing hazardous CF₃ gas reagents. X-ray crystallography confirms regioselective C5 trifluoromethylation due to the ortho-directing effect of the adjacent carbonyl group [7] [9].
Table 2: Comparison of Synthetic Routes for 5-(Trifluoromethyl)quinazolin-4(3H)-one
Method | Key Steps | Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|---|
Classical Stepwise | 6-step sequence | Ac₂O → RNHCH₂CO₂Et → N₂H₄ → R₂C=O → TFA/Δ | 35-48% | Enables late-stage diversification |
T3P®-Mediated One-Pot | 2-step cascade | TFA/T3P® (120°C) → RNH₂ (rt) | 78-85% | Atom economy, avoids CF₃ gas |
Zinc-Reductive Cyclization | Nitro-group reduction & cyclization | Zn/HCl → isothiocyanate cyclization | 62-70% | Tolerates acid-sensitive groups |
Alternative routes employ zinc-reductive cyclization, where 2-(2-nitrophenyl)-1H-imidazoles undergo Zn/H⁺ reduction to amines, followed by isothiocyanate coupling to form imidazo[1,2-c]quinazolines with preserved trifluoromethyl groups [4].
Strategic functionalization at C2, N3, and C6 positions significantly modulates the bioactivity profile of 5-(trifluoromethyl)quinazolin-4(3H)-ones. Three key approaches dominate:
:
:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7